molecular formula C7H14ClNO2S B6201751 methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2694745-11-2

methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6201751
CAS No.: 2694745-11-2
M. Wt: 211.7
InChI Key:
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Description

Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclobutane ring with an amino group, a methylsulfanyl group, and a carboxylate ester group, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane derivatives, such as cyclobutane-1-carboxylic acid or its derivatives.

  • Functional Group Modifications: The cyclobutane ring undergoes functional group modifications to introduce the amino and methylsulfanyl groups. This can be achieved through nucleophilic substitution reactions.

  • Esterification: The carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.

  • Purification: The final product is purified to obtain the desired diastereomeric mixture.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with each batch undergoing rigorous quality control to ensure consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction conditions and improved efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives, such as nitro compounds or amides.

  • Reduction: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiol derivatives.

  • Substitution: The methylsulfanyl group can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or hydroxyl groups are introduced using appropriate reagents and conditions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Thiol Derivatives: Formed by the reduction of the methylsulfanyl group.

  • Halogenated Compounds: Resulting from substitution reactions at the methylsulfanyl group.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the role of sulfur-containing compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-aminocyclobutane-1-carboxylate: Lacks the methylsulfanyl group.

  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: Contains a hydroxymethyl group instead of a methylsulfanyl group.

Uniqueness: The presence of the methylsulfanyl group in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride distinguishes it from similar compounds, potentially offering unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2694745-11-2

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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